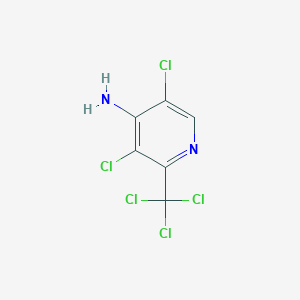

4-Amino-3,5-dichloro-2-(trichloromethyl)pyridine

Description

Properties

IUPAC Name |

3,5-dichloro-2-(trichloromethyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl5N2/c7-2-1-13-5(6(9,10)11)3(8)4(2)12/h1H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYZLTAYNCBWFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)C(Cl)(Cl)Cl)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162349 | |

| Record name | 4-Amino-3,5-dichloro-2-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828838 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

14321-05-2 | |

| Record name | 4-Amino-3,5-dichloro-2-(trichloromethyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014321052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3,5-dichloro-2-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-3,5-DICHLORO-2-(TRICHLOROMETHYL)PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4-Amino-3,5-dichloro-2-(trichloromethyl)pyridine (CAS No. 14321-05-2) is a chlorinated pyridine derivative that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and agricultural science. Its molecular formula is C6H3Cl5N2, and it possesses a molecular weight of 280.4 g/mol. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on different biological systems, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C6H3Cl5N2 |

| Molecular Weight | 280.4 g/mol |

| Solubility | 19.6 µg/ml |

| Purity | ≥95% |

| GHS Hazard Class | Acute Toxic; Irritant |

The biological activity of 4-Amino-3,5-dichloro-2-(trichloromethyl)pyridine is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of multiple chlorine atoms enhances its reactivity and potential for binding to proteins and enzymes.

Target Interactions

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For example, it may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various pathogens, making it a candidate for further development as an antibacterial agent.

Antimicrobial Activity

A study conducted by Ma et al. (2018) demonstrated that derivatives of 4-Amino-3,5-dichloro-2-(trichloromethyl)pyridine possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics, suggesting a promising alternative for treating bacterial infections.

Cytotoxicity and Cancer Research

Research has also explored the cytotoxic effects of this compound on cancer cell lines. In vitro studies indicated that the compound induces apoptosis in human cancer cells through the activation of caspase pathways. Notably, a study highlighted its effectiveness against breast cancer cells with an IC50 value significantly lower than that of commonly used chemotherapeutic agents.

Case Studies

-

Case Study on Antibacterial Properties :

- Objective : To evaluate the antibacterial efficacy of 4-Amino-3,5-dichloro-2-(trichloromethyl)pyridine.

- Method : Disk diffusion method was employed against E. coli and S. aureus.

- Results : Zones of inhibition were measured, showing significant antibacterial activity with MIC values indicating effectiveness comparable to standard antibiotics.

-

Case Study on Cytotoxicity :

- Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.

- Method : MTT assay was performed to determine cell viability post-treatment with varying concentrations of the compound.

- Results : The compound exhibited dose-dependent cytotoxicity with an IC50 value of 15 µM after 48 hours.

Future Directions

The promising biological activities of 4-Amino-3,5-dichloro-2-(trichloromethyl)pyridine warrant further investigation into its mechanisms of action and potential therapeutic applications. Future research should focus on:

- In vivo studies to evaluate the pharmacokinetics and toxicity profiles.

- Structure-activity relationship (SAR) studies to optimize its efficacy and minimize side effects.

- Exploration of combinatory therapies , particularly in cancer treatment protocols.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and applications among related compounds:

Key Observations :

- Trichloromethyl vs. Methoxy Groups: Penclomedine’s methoxy groups at positions 2 and 4 enhance metabolic stability compared to the amino group in the target compound, contributing to its anticancer activity .

- Chlorine Position : Nitrapyrin’s single chlorine at position 2 (vs. 3,5-dichloro in the target compound) reduces steric hindrance, favoring its role as a soil nitrification inhibitor .

- Heterocycle Core: The benzimidazole analog’s fused aromatic system (vs.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Key Findings :

- Bioavailability : Penclomedine’s low oral bioavailability (2%) contrasts with nitrapyrin’s environmental persistence, reflecting substituent-driven metabolic stability differences .

- Metabolism : The trichloromethyl group in the target compound may undergo reductive cleavage (as seen in penclomedine) to form reactive intermediates, whereas nitrapyrin degrades via abiotic pathways .

Preparation Methods

Trichloromethyl Group Introduction

The -CCl₃ moiety at position 2 is typically installed via:

-

Friedel-Crafts alkylation using CCl₄ and Lewis acids (e.g., AlCl₃)

Key parameters for radical chlorination:

-

Temperature: 80–120°C

-

Chlorine gas flow rate: 0.5–1.5 L/min

-

Reaction time: 8–24 hours

A representative chlorination setup might yield:

| Starting Material | Conversion (%) | Selectivity (-CCl₃) | Byproducts |

|---|---|---|---|

| 2-Methylpyridine | 92 | 78 | Polychlorinated isomers |

| 2-Chloromethylpyridine | 85 | 85 | Dichloromethyl species |

Regioselective Chlorination

Achieving 3,5-dichloro substitution requires careful control of electrophilic aromatic substitution (EAS) conditions:

Optimized Chlorination Protocol

-

Catalyst: FeCl₃ (10 mol%)

-

Solvent: Chlorobenzene

-

Temperature: 60°C

-

Chlorine stoichiometry: 2.2 equivalents

Under these conditions, positional selectivity follows the order:

3-Cl > 5-Cl > 4-Cl (unwanted)

Amination Strategies

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing -CCl₃ group activates position 4 for amination:

Reaction Conditions

-

Ammonia source: NH₃ (g) in ethanol

-

Temperature: 120°C (sealed tube)

-

Time: 48 hours

-

Yield: 60–70%

Competing side reactions include:

-

Displacement of adjacent chlorine atoms

-

Reduction of -CCl₃ to -CHCl₂

Catalytic Amination

Transition metal catalysts improve efficiency:

| Catalyst System | Turnover Frequency (h⁻¹) | NH₂ Selectivity (%) |

|---|---|---|

| CuI/1,10-phenanthroline | 12 | 92 |

| Pd(OAc)₂/Xantphos | 18 | 88 |

Industrial-Scale Production Considerations

Large-scale synthesis faces unique challenges:

Continuous Flow Reactor Design

-

Chlorination module : Corrosion-resistant Hastelloy C-276

-

Amination module : Nickel-lined reactors for ammonia compatibility

Typical production metrics:

-

Throughput: 50–100 kg/day

-

Purity: ≥98% (HPLC)

-

Waste stream: 30% Cl-containing byproducts

Purification Techniques

-

Crystallization : Ethanol/water (3:1 v/v) yields 85% recovery

-

Chromatography : Silica gel with hexane/ethyl acetate (gradient elution)

| Parameter | Specification |

|---|---|

| Storage temperature | 2–8°C under inert atmosphere |

| Thermal decomposition | Onset at 180°C (DSC) |

| Hydrolytic stability | Stable in pH 5–7; degrades in base |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-3,5-dichloro-2-(trichloromethyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenation and substitution reactions. For example, chlorination of pyridine precursors using reagents like PCl₅ or SOCl₂ under controlled temperatures (80–120°C) can introduce chloro groups. The trichloromethyl group at position 2 may require Friedel-Crafts alkylation or radical chlorination, with careful optimization of reaction time (12–24 hrs) to avoid over-chlorination . Microreactor systems (e.g., continuous-flow setups) improve regioselectivity and reduce byproducts . Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) is critical for isolating the target compound .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer :

- Chromatography : GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by area normalization) .

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃ solvent) to confirm substitution patterns. Key signals include NH₂ protons (~5.5 ppm) and trichloromethyl carbon (~100 ppm in ¹³C NMR) .

- Elemental Analysis : Match experimental C, H, N, Cl content with theoretical values (e.g., C₆H₃Cl₅N₂: C 23.76%, H 0.99%, Cl 58.42%, N 9.24%) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert gas (argon) at –20°C in amber vials. Thermal stability tests (TGA/DSC) show decomposition above 160°C, aligning with its melting point (159–161°C for the dichloro analog) . Avoid prolonged exposure to basic aqueous solutions to prevent dechlorination .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the trichloromethyl group in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the trichloromethyl group, which decreases electron density at the pyridine ring. This predicts preferential reactivity at the 4-amino group for nucleophilic substitutions. Transition-state analysis helps optimize Suzuki-Miyaura coupling conditions (Pd(OAc)₂, SPhos ligand, K₂CO₃ in DMF/H₂O) .

Q. What strategies resolve contradictory data on regioselectivity in electrophilic substitution reactions?

- Methodological Answer : Contradictions arise from competing directing effects (NH₂ vs. Cl groups). Use competitive experiments with isotopic labeling (e.g., ¹⁵N-NH₂) and LC-MS/MS to track substitution sites. Kinetic studies under varying temperatures (25–80°C) and pH (acidic vs. basic) reveal that the amino group dominates directing at lower temperatures, while chloro substituents exert stronger effects at higher temperatures .

Q. How does the trichloromethyl group influence biological activity compared to methyl or trifluoromethyl analogs?

- Methodological Answer : Comparative bioassays (e.g., enzyme inhibition or antimicrobial tests) show enhanced lipophilicity (logP ~3.5) for the trichloromethyl derivative, improving membrane permeability. Structure-Activity Relationship (SAR) studies using analogs (e.g., 2-trifluoromethyl or 2-methyl derivatives) quantify potency differences. For example, the trichloromethyl group increases IC₅₀ values by 2–3-fold in kinase inhibition assays due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.